molecular formula C23H27NO9 B15193546 Morphine glucopyranuronide CAS No. 33086-26-9

Morphine glucopyranuronide

Cat. No.: B15193546
CAS No.: 33086-26-9
M. Wt: 461.5 g/mol
InChI Key: GNJCUHZOSOYIEC-DCPMSZFHSA-N
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Description

Morphine glucopyranuronide refers to the glucuronide conjugates of morphine, primarily morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). These metabolites are formed via the action of UDP-glucuronyltransferase (UGT) enzymes, which catalyze the attachment of glucuronic acid to morphine at the 3- or 6-position of its phenolic or alcohol group, respectively .

  • Structural Features: The glucopyranuronide moiety increases the polarity of morphine, facilitating renal excretion. M3G and M6G differ in the site of glucuronidation, which critically influences their pharmacological activity .
  • Pharmacological Role: While M6G retains analgesic activity via μ-opioid receptor binding, M3G lacks significant analgesic effects and may contribute to neuroexcitatory side effects (e.g., allodynia, myoclonus) .
  • Toxicokinetics: Variability in the efflux of morphine and its glucuronides across the blood-brain barrier (BBB) via transporters like ABC1 (ATP-binding cassette subfamily B member 1) influences toxicity. Reduced efflux can lead to accumulation, exacerbating adverse effects .

Properties

CAS No.

33086-26-9

Molecular Formula

C23H27NO9

Molecular Weight

461.5 g/mol

IUPAC Name

(3S,6R)-6-[[(4R,4aR,7S,7aR)-9-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15?,16-,17?,19?,20-,22+,23?/m0/s1

InChI Key

GNJCUHZOSOYIEC-DCPMSZFHSA-N

Isomeric SMILES

CN1CCC23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6C(C([C@@H](C(O6)C(=O)O)O)O)O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine glucopyranuronide involves the glucuronidation of morphine. This process is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which facilitates the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the liver, where UGT enzymes are abundant.

Industrial Production Methods

Industrial production of this compound follows a similar pathway to its natural synthesis. The process involves the extraction of morphine from opium poppy plants, followed by enzymatic glucuronidation. This method ensures a high yield of the desired compound while maintaining the purity required for medical applications .

Chemical Reactions Analysis

Metabolic Formation via Glucuronidation

Morphine undergoes phase II metabolism through conjugation with glucuronic acid, catalyzed by uridine-diphospho-glucuronosyltransferase (UGT) enzymes. The reaction proceeds as:

Morphine+UDP-glucuronic acidUGTM3G/M6G+UDP\text{Morphine} + \text{UDP-glucuronic acid} \xrightarrow{\text{UGT}} \text{M3G/M6G} + \text{UDP}

  • M3G : Conjugation occurs at the phenolic 3-OH group, forming morphine-3-β-D-glucuronide.

  • M6G : Conjugation at the alcoholic 6-OH group yields morphine-6-β-D-glucuronide .

This regioselectivity is critical, as M6G retains potent μ-opioid receptor (MOR) agonist activity, while M3G lacks analgesic effects .

Enzymatic Pathways and Isoform Specificity

UGT isoforms exhibit distinct substrate preferences:

EnzymeSite of GlucuronidationMetabolic Contribution
UGT2B73-OH and 6-OHPrimary pathway (>90%)
UGT1A33-OH onlyMinor role (<10%)

UGT2B7 is the dominant isoform in adults, while fetal metabolism favors sulfation over glucuronidation . Genetic polymorphisms in UGT2B7 significantly impact interindividual variability in morphine metabolism .

Chemical Stability and Degradation

Morphine glucuronides demonstrate pH-dependent stability:

  • Acidic conditions : M3G and M6G undergo hydrolysis to regenerate morphine, particularly during LC/MS analysis .

  • Neutral/alkaline conditions : Stable in biological matrices (e.g., urine, plasma) for >24 hours at 4°C .

Degradation pathways:

M3G/M6G+H2OH+Morphine+Glucuronic acid\text{M3G/M6G} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Morphine} + \text{Glucuronic acid}

Pharmacological Consequences of Glucuronidation

Metaboliteμ-Opioid Receptor Affinity (IC₅₀, nM)Analgesic Potency
Morphine8.5Baseline (1×)
M3G>10,000None
M6G2.110–100× morphine

Drug Interaction Effects on Metabolic Reactions

UGT2B7 activity is inhibited by multiple drugs, altering glucuronidation kinetics:

Inhibitor% Inhibition (M3G/M6G)Clinical Impact
Tamoxifen85–92%Reduced analgesia, increased toxicity
Tricyclic antidepressants70–88%Delayed morphine clearance
Diazepam65%Elevated morphine plasma levels

Concomitant use of these agents necessitates dose adjustments to avoid toxicity .

Excretion Profiles in Human Urine

Quantitative analysis of metabolites in cancer patients reveals significant variability :

PatientM3G (%)M6G (%)Morphine (%)
A10014.13.93
B10030.313.9
C10026.314.9

M3G excretion consistently exceeds M6G (mean ratio 5:1), reflecting preferential 3-OH glucuronidation .

Synthetic and Analytical Challenges

  • Synthesis : Direct chemical glucuronidation is inefficient; enzymatic methods using recombinant UGT2B7 yield purer M3G/M6G .

  • Detection : LC-MS/MS remains the gold standard, with characteristic fragmentation patterns:

    • M3G : m/z 462 → 286 (−176 Da, glucuronic acid loss) .

    • M6G : Distinct retention time (8.48 min vs. 6.89 min for M3G) .

Scientific Research Applications

Morphine glucopyranuronide has a wide range of scientific research applications, including:

Mechanism of Action

Morphine glucopyranuronide exerts its effects primarily through the activation of mu opioid receptors in the central nervous system. This activation leads to the inhibition of pain signals and provides potent analgesic effects. The compound has a higher affinity for these receptors compared to morphine, which contributes to its increased potency .

Comparison with Similar Compounds

Metabolic Pathways and Enzymes

Compound Parent Drug Metabolic Enzyme Glucuronide Position Key Metabolic Notes
Morphine-3-glucuronide Morphine UGT2B7, UGT1A1 3-position Major inactive metabolite; neuroexcitatory effects
Morphine-6-glucuronide Morphine UGT2B7 6-position Active metabolite (analgesic)
Codeine-6-glucuronide Codeine UGT2B7, UGT2B4 6-position Inactive metabolite; codeine also metabolized to morphine via CYP2D6
Hydromorphone-glucuronide Hydromorphone UGT2B7 Not specified Likely inactive; parent drug 5–10× more potent than morphine
Oxymorphone-glucuronide Oxymorphone UGT2B7 Not specified Parent drug is active metabolite of oxycodone

Key Observations :

  • Enzyme Specificity : UGT2B7 is central to the glucuronidation of morphine, codeine, hydromorphone, and oxymorphone. Genetic polymorphisms in UGTs may alter metabolite ratios and toxicity risks .
  • Activity Differences : Only M6G retains significant opioid receptor affinity, unlike codeine-6-glucuronide, which is inactive. Hydromorphone and oxymorphone glucuronides are presumed inactive due to their parents' high potency .

Pharmacological and Toxicological Profiles

Compound Receptor Activity Toxicity Considerations Clinical Implications
Morphine-3-glucuronide Minimal μ-opioid binding Neuroexcitatory effects (e.g., seizures, hyperalgesia) Dose-dependent accumulation in renal impairment
Morphine-6-glucuronide High μ-opioid affinity Respiratory depression (similar to morphine) Prolonged analgesia in chronic use
Codeine-6-glucuronide Inactive CYP2D6 ultra-rapid metabolizers risk morphine overdose Avoided in pediatric populations
Hydromorphone-glucuronide Presumed inactive Parent drug (hydromorphone) has higher CNS penetration Used in severe pain management

Key Comparisons :

  • M3G vs. M6G : M6G’s analgesic efficacy is 2–4× higher than morphine, while M3G may antagonize opioid effects or induce hyperalgesia .
  • Codeine-6-glucuronide vs. M3G/M6G : Codeine’s dual metabolic pathway (CYP2D6 to morphine; UGTs to codeine-6-glucuronide) introduces variability in efficacy/toxicity, unlike morphine’s direct glucuronidation .

Elimination and Transport

Compound Primary Excretion Route Transporters Involved Impact of Renal Impairment
Morphine-3-glucuronide Renal (95%) ABC1 (BBB efflux) Accumulation → neurotoxicity
Morphine-6-glucuronide Renal (90%) ABC1, OATP1A2 (hepatic uptake) Accumulation → prolonged analgesia/respiratory depression
Codeine-6-glucuronide Renal Not well characterized Limited data

Key Findings :

  • Renal impairment significantly affects morphine glucopyranuronide clearance, necessitating dose adjustments.
  • ABC1 transporter polymorphisms may alter CNS exposure to M3G/M6G, influencing toxicity .

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